molecular formula C9H11BrClNO B13044223 (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine

(S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine

Cat. No.: B13044223
M. Wt: 264.54 g/mol
InChI Key: NZDOAJZUBGTPHG-SECBINFHSA-N
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Description

(S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine is a chiral chemical building block with the CAS Number 1269805-68-6 . It has a molecular formula of C9H11BrClNO and a molecular weight of 264.55 g/mol . This compound is characterized by its high optical purity and is offered with a guaranteed purity of 95% to 99% for research applications . As a chiral amine, it serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its specific structure, featuring both bromo and chloro substituents on the phenyl ring, makes it a valuable precursor for the development of potential therapeutic agents. Chiral building blocks like this one are essential in the synthesis of more complex, stereospecific molecules, such as kinase inhibitors investigated for their neuroprotective effects in models of neurodegenerative diseases . This product is intended for research purposes only and is not for drug, animal, or human use. Proper storage conditions are recommended to maintain the stability and integrity of the compound. Researchers can utilize this building block to explore new chemical spaces and develop novel bioactive molecules.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-chlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11BrClNO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m1/s1

InChI Key

NZDOAJZUBGTPHG-SECBINFHSA-N

Isomeric SMILES

COC[C@H](C1=C(C=CC(=C1)Br)Cl)N

Canonical SMILES

COCC(C1=C(C=CC(=C1)Br)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a phenyl ring, followed by the introduction of a methoxy group and an amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Receptor Antagonism

One significant application of (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine is its role as a selective antagonist for the human P2Y2 receptor. Research has shown that this compound can effectively inhibit ATPγS-induced mucin secretion in human bronchial epithelial cells, highlighting its potential in treating respiratory conditions where mucin overproduction is problematic . The ability to act as a high-affinity antagonist opens avenues for developing new therapeutic agents targeting GPCRs (G protein-coupled receptors), which are crucial in various physiological processes.

Neuroprotective Properties

Recent studies have investigated the neuroprotective effects of compounds related to (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine, particularly within the MAP4 kinase family. These compounds have demonstrated potential in protecting motor neurons from apoptosis, suggesting a therapeutic role in neurodegenerative diseases . The efficacy of these compounds was evaluated against a panel of human kinases, indicating their complex interaction with cellular signaling pathways.

Synthetic Routes

The synthesis of (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine involves several chemical reactions that can be optimized for yield and purity. Various methods have been documented, including reactions with sodium borohydride and trifluoroacetic acid under controlled conditions to produce high yields of the desired compound . The ability to synthesize this compound efficiently is critical for its further application in research and development.

Analog Development

The exploration of analogs derived from (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine has led to the discovery of new compounds with enhanced biological activities. For instance, modifications to the molecular structure can result in improved selectivity and potency against specific receptors or kinases, paving the way for novel drug candidates .

Formulation Development

Beyond pharmacological applications, (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine has potential uses in cosmetic formulations. Its properties may contribute to skin hydration and anti-aging effects when incorporated into topical products. Studies have shown that careful formulation design can optimize the effectiveness of such compounds in cosmetic applications .

Summary of Findings

The following table summarizes key findings related to the applications of (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine:

Application AreaKey FindingsReferences
Medicinal ChemistrySelective P2Y2 receptor antagonist; potential treatment for respiratory conditions
NeuroprotectionProtects motor neurons; interacts with MAP4 kinases; potential for neurodegenerative disease treatment
SynthesisEfficient synthetic routes using sodium borohydride; high yields reported
Cosmetic FormulationsPotential benefits in skin hydration and anti-aging; formulation optimization necessary

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
  • (S)-5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone

Uniqueness

(S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine is a compound of interest in pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

Property Details
Chemical Formula C₉H₁₃BrClNO
Molecular Weight 232.57 g/mol
CAS Number 1270467-23-6

This compound features a bromo and chloro substituent on a phenyl ring, which is linked to a methoxyethanamine backbone. Such substitutions can significantly influence its biological activity.

Biological Activity Overview

Research indicates that (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine exhibits various biological activities, particularly in neuropharmacology and antimicrobial studies.

Neuropharmacological Effects

  • Serotonin and Dopamine Pathways : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. It has been proposed as a candidate for psychoactive properties, which warrants further investigation in pharmacological contexts .
  • Antagonistic Properties : In vitro studies have indicated that related compounds exhibit antagonistic effects on various receptors, including P2Y receptors, which are involved in numerous physiological processes. The potential of (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine to act as a receptor antagonist could be explored further in drug development .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. Specific derivatives have demonstrated potent activity with MICs in the low µg/mL range .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various substituted phenyl compounds, including (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine. The results were promising:

Compound MIC (µg/mL) Target Organism
(S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine4E. coli
Related Compound A8S. aureus
Related Compound B16E. coli

These findings suggest that the bromo and chloro substitutions enhance the antimicrobial activity of the compound compared to its analogs .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening of related compounds, it was found that those with similar structural motifs exhibited significant binding affinities to serotonin receptors. Although specific data for (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine is limited, its structural similarities suggest potential for similar activity .

Q & A

Basic: What are the key steps for synthesizing (S)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine in a laboratory setting?

Answer:
The synthesis typically involves:

Halogenation and Substitution : Start with a chlorophenyl precursor (e.g., 5-bromo-2-chlorophenyl derivatives) to introduce bromine and chlorine groups. Phosphorus oxychloride (POCl₃) is often used for cyclization or substitution reactions under reflux conditions .

Chiral Amine Formation : Employ enantioselective methods such as ω-transaminase biocatalysts in a two-phase system (e.g., aqueous/organic) to achieve the (S)-configuration. This method minimizes racemization and improves yield .

Purification : Use column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate the pure enantiomer.

Basic: How can researchers confirm the stereochemistry and structural integrity of this compound?

Answer:
Validate the structure using:

X-ray Crystallography : Resolve the absolute configuration by analyzing single-crystal diffraction data (e.g., C–C bond lengths, torsion angles) .

NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (DFT calculations). Key signals include methoxy protons (~δ 3.3 ppm) and aromatic protons split by bromine/chlorine substituents .

Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to confirm enantiopurity (>99% ee) .

Advanced: What strategies address low yields in enantioselective synthesis of this amine?

Answer:
Optimize using:

Biocatalyst Engineering : Mutate ω-transaminases to enhance substrate specificity and thermal stability. For example, Meadows et al. (2013) improved activity by 30% via directed evolution .

Solvent Engineering : Use ionic liquids or deep eutectic solvents to stabilize the enzyme and shift equilibrium toward product formation .

Dynamic Kinetic Resolution (DKR) : Combine transaminases with racemization catalysts (e.g., palladium nanoparticles) to convert undesired (R)-enantiomers into the (S)-form .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Address discrepancies by:

Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed cell lines, consistent ATP-based viability assays).

Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Off-Target Profiling : Screen against unrelated receptors (e.g., GPCRs, kinases) to identify confounding interactions .

Basic: What safety protocols are critical when handling this compound?

Answer:
Based on structurally similar SDS

PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) .

Spill Management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .

Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent oxidation .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

Docking Studies : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .

QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-bromo position) with activity using partial least squares regression .

MD Simulations : Assess conformational stability in lipid bilayers to predict blood-brain barrier permeability .

Basic: What analytical techniques quantify purity and degradation products?

Answer:

HPLC-MS : Detect impurities at <0.1% levels using C18 columns and electrospray ionization .

TGA/DSC : Monitor thermal degradation (e.g., methoxy group loss above 200°C) .

Karl Fischer Titration : Measure residual water content (<0.5% w/w) to ensure stability .

Advanced: How to design a SAR study for optimizing this compound’s pharmacological profile?

Answer:
Focus on:

Core Modifications : Replace bromine with trifluoromethyl to enhance lipophilicity and target engagement .

Side Chain Variations : Test ethyl/methoxy groups at the 2-position to balance potency and metabolic clearance .

In Vivo PK/PD : Administer derivatives in rodent models to correlate plasma exposure (AUC) with efficacy .

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